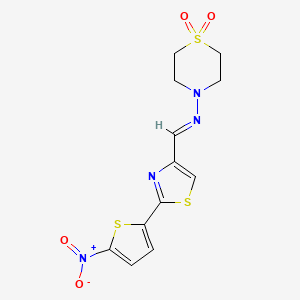
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide is a complex organic compound that features a unique combination of thiazole, thiophene, and thiomorpholine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide typically involves the condensation of 5-nitrothiophene-2-carboxaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiomorpholine 1,1-dioxide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled temperatures and pH conditions.
Condensation: Acid or base catalysts are often employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Applications De Recherche Scientifique
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Nitrothiophene-2-carboxaldehyde
- 2-Aminothiazole
- Thiomorpholine 1,1-dioxide
Uniqueness
N-((2-(5-Nitro-2-thienyl)-4-thiazolyl)methylene)-4-thiomorpholinamine 1,1-dioxide is unique due to its combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of chemical and biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
56527-68-5 |
|---|---|
Formule moléculaire |
C12H12N4O4S3 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(E)-N-(1,1-dioxo-1,4-thiazinan-4-yl)-1-[2-(5-nitrothiophen-2-yl)-1,3-thiazol-4-yl]methanimine |
InChI |
InChI=1S/C12H12N4O4S3/c17-16(18)11-2-1-10(22-11)12-14-9(8-21-12)7-13-15-3-5-23(19,20)6-4-15/h1-2,7-8H,3-6H2/b13-7+ |
Clé InChI |
YKYHBISWTKOUBO-NTUHNPAUSA-N |
SMILES isomérique |
C1CS(=O)(=O)CCN1/N=C/C2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
SMILES canonique |
C1CS(=O)(=O)CCN1N=CC2=CSC(=N2)C3=CC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




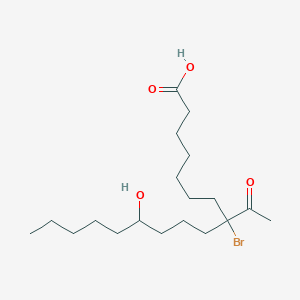
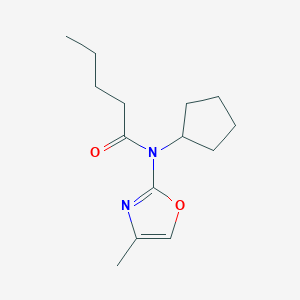
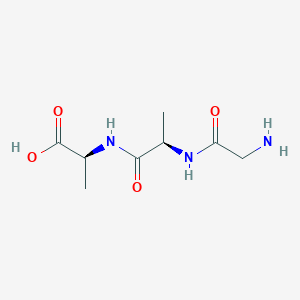
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
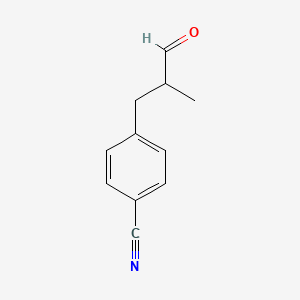
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
